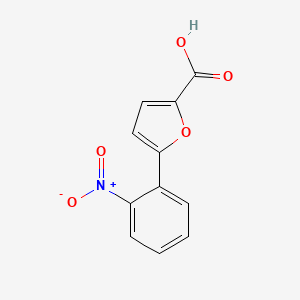
5-(2-nitrophenyl)furan-2-carboxylic acid
Descripción general
Descripción
“5-(2-Nitrophenyl)-2-furoic acid” is a furfural derivative . It is a complex organic compound that is used in various fields of chemistry .
Synthesis Analysis
The synthesis of “5-(2-Nitrophenyl)-2-furoic acid” involves several steps. One method involves the nitration of phenylacetic acid . Another method involves the use of 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of “5-(2-Nitrophenyl)-2-furoic acid” is complex. It contains a furan ring, a nitrophenyl group, and a carboxylic acid group . The molecular formula is C11H7NO4 .Chemical Reactions Analysis
“5-(2-Nitrophenyl)-2-furoic acid” can undergo various chemical reactions. For example, it can be used as a precursor for many heterocycles . It can also undergo reductive cyclization to form hydroxamic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(2-Nitrophenyl)-2-furoic acid” are influenced by its molecular structure. It has a molecular weight of 217.178 Da . Other properties such as its solubility, boiling point, and density would need to be determined experimentally.Aplicaciones Científicas De Investigación
Enzymatic Activation and Antibacterial Effects
5-(2-Nitrophenyl)-2-furoic acid, a derivative of 2-substituted 5-nitrofurans, is known for its solubility in water and stability under normal conditions. Its enzymatic activation through nitroreduction and potential antibacterial effects are of interest, particularly in the context of evaluating nitrofuran drugs for human use. However, there is a lack of information regarding its chronic reproductive or developmental toxicity in humans (Abdollahi & Baeeri, 2014).
Synthesis Methods
A novel synthesis method for furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate has been reported. This method replaces the nitro group in nitrofuran heterocycles with a nitrophenyl moiety, offering safer alternatives to widely used nitrofuran heterocycles known for toxic side effects (Subrahmanya & Holla, 2003).
Thermodynamic Properties
Research on the thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes and related acrylic acids has been conducted. The study aimed to determine the saturated vapor pressures and calculate standard enthalpies of sublimation, contributing to understanding the theoretical nature of these compounds (Dibrivnyi et al., 2019).
Antimicrobial Activities
Research has also explored the in vitro bacteriostatic action of various furan derivatives, including the effect of nitro groups in the 5-position of the furan ring on bacteriostatic activity. These compounds showed varying degrees of activity against both Gram-positive and Gram-negative organisms (Dodd et al., 1944).
Drug Synthesis and Analysis
The synthesis and analysis of new compounds derived from 5-(2-Nitrophenyl)-2-furoic acid have been explored for potential drug applications, such as antimicrobial agents and treatments for neuropathic pain. These studies include the synthesis of di- and triorganotin(IV) carboxylates and the investigation of their antimicrobial activities (Dias et al., 2015).
Oxidative Denitration Studies
Studies on the oxidative denitration of 5-nitro-2-furoic acid by hydroxyl radicals have been conducted, which is essential for understanding the chemical behavior of this compound in various conditions (Zemel & Neta, 1973).
Mecanismo De Acción
Target of Action
The primary target of 5-(2-nitrophenyl)furan-2-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.
Mode of Action
It is known that the compound binds to the methionine aminopeptidase, potentially altering its function
Biochemical Pathways
It is suggested that the compound may interfere with protein maturation processes by inhibiting methionine aminopeptidase . This could potentially disrupt various cellular functions, given the broad role of proteins in cellular processes.
Result of Action
Given its potential role in inhibiting Methionine aminopeptidase, it may affect protein maturation and subsequently disrupt various cellular functions . More research is needed to fully understand the implications of these effects.
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-(2-Nitrophenyl)-2-furoic acid” could include further investigation into its synthesis, properties, and potential applications. For example, it could be explored for its potential use in the synthesis of new heterocyclic compounds . Additionally, more research could be done to understand its mechanism of action .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has the ability to interfere with iron acquisition in mycobacterial species . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that this compound can interfere with iron acquisition in mycobacterial species
Propiedades
IUPAC Name |
5-(2-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-3-1-2-4-8(7)12(15)16/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFDYUSOQQYQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29048-34-8 | |
| Record name | 5-(2-Nitrophenyl)-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029048348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-NITROPHENYL)-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAR5WG9DZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


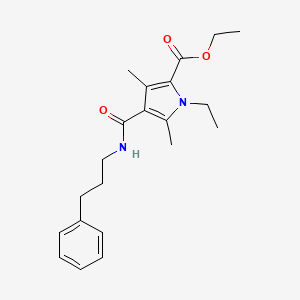
![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
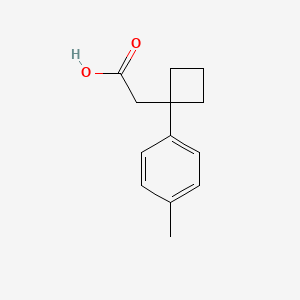
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
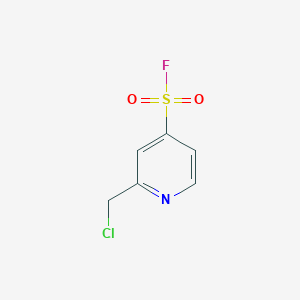
![2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2948616.png)


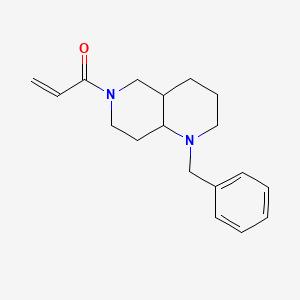
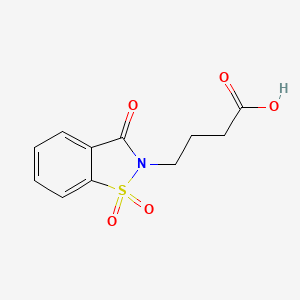
![rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis](/img/structure/B2948626.png)

